

Spectroscopic data of 4-Amino-2-chloro-3-nitropyridine

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Compound of Interest

Compound Name: 4-Amino-2-chloro-3-nitropyridine

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Amino-2-chloro-3-nitropyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **4-Amino-2-chloro-3-nitropyridine** (CAS No: 2789-25-5), a critical intermediate in the synthesis of various bioactive molecules, including anti-HCV agents and potential anti-inflammatory compounds.[1] [2] A thorough understanding of its spectroscopic profile is paramount for identity confirmation, purity assessment, and quality control in research and drug development settings. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Implications

The structural features of **4-Amino-2-chloro-3-nitropyridine**—a substituted pyridine ring with amino, chloro, and nitro groups—give rise to a distinct and predictable spectroscopic fingerprint. The electron-donating amino group and the electron-withdrawing nitro and chloro groups create a unique electronic environment, significantly influencing the chemical shifts of the aromatic protons and carbons.

Caption: Molecular Structure of **4-Amino-2-chloro-3-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in this molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to its excellent solubilizing power for this compound and its ability to allow for the observation of exchangeable amine protons.

¹H NMR Spectroscopy

The proton NMR spectrum displays two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broader signal for the amino group protons.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Assigned Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	7.91	Doublet (d)	6.0
H-5	6.83	Doublet (d)	6.0
-NH ₂	7.37	Singlet (s, broad)	N/A

Source: ChemicalBook[1]

Interpretation:

- Aromatic Protons:** The signals at 7.91 ppm and 6.83 ppm are characteristic of protons on a pyridine ring.[1] The downfield shift of H-6 is attributed to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing nature of the substituents. The observed coupling constant of 6.0 Hz is typical for ortho-coupling between H-5 and H-6.
- Amino Protons:** The broad singlet at 7.37 ppm, integrating to two protons, is characteristic of the amino (-NH₂) group.[1] The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.

Caption: ¹H NMR chemical shift assignments for the molecule.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Assigned Carbon	Chemical Shift (δ, ppm)
C-2	149.54
C-4	149.24
C-6	142.69
C-3	142.33
C-5	122.45

Source: ChemicalBook. Note: Specific assignments can vary and may require advanced 2D NMR techniques for unambiguous confirmation.[\[1\]](#)

Interpretation:

- **Substituted Carbons:** The carbons directly attached to heteroatoms or electron-withdrawing groups (C-2, C-3, C-4) are significantly deshielded and appear furthest downfield. The signals at 149.54 ppm and 149.24 ppm are likely due to C-2 (bonded to Cl and N) and C-4 (bonded to the amino group and N).[\[1\]](#) The carbon bearing the nitro group (C-3) is also expected to be significantly downfield.[\[1\]](#)
- **Unsubstituted Carbons:** C-5 and C-6, which are bonded to hydrogen, are observed further upfield. The signal at 122.45 ppm is assigned to C-5.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups within the molecule. The analysis focuses on characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional Group	Vibration Type	Expected Frequency Range (cm ⁻¹)
Amino (-NH₂)	N-H Symmetric & Asymmetric Stretch	3300 - 3500
Aromatic C-H	C-H Stretch	3000 - 3100
Nitro (-NO ₂)	Asymmetric N-O Stretch	1500 - 1570
Nitro (-NO ₂)	Symmetric N-O Stretch	1330 - 1370
Aromatic Ring	C=C and C=N Stretch	1400 - 1600
C-Cl Bond	C-Cl Stretch	600 - 800

Source: Standard IR spectroscopy correlation tables.

Interpretation: The IR spectrum will be dominated by strong, sharp peaks in the 3300-3500 cm⁻¹ region, confirming the presence of the primary amine. Two very strong absorptions between 1570 cm⁻¹ and 1330 cm⁻¹ are definitive evidence for the nitro group. The aromatic ring stretches and the C-Cl stretch will appear in the fingerprint region, confirming the overall structure.

Mass Spectrometry (MS)

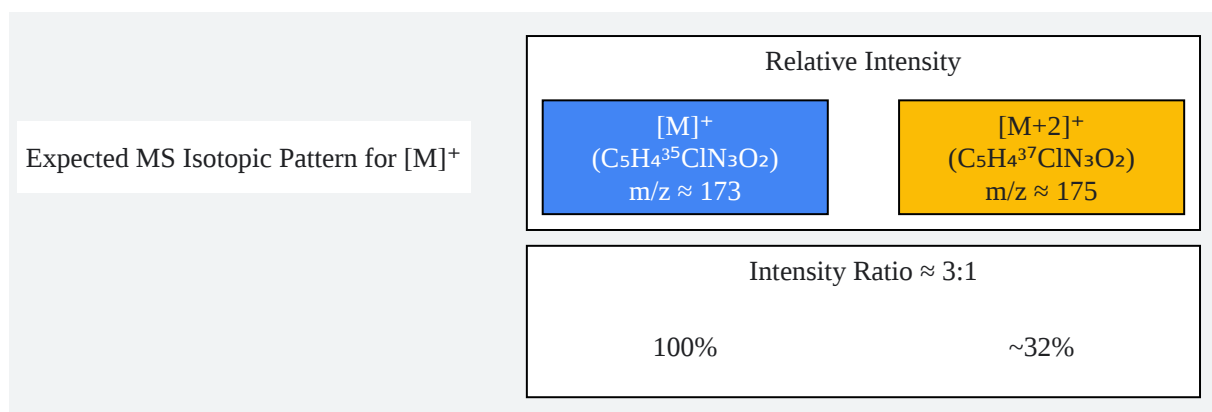
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Molecular Weight	173.56 g/mol	[3][4]
Exact Mass	172.999207 Da	[3]

| Molecular Formula | C₅H₄ClN₃O₂ |[3][4] |

Interpretation: The key feature in the mass spectrum is the molecular ion peak (M^+). Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), the molecular ion will appear as a characteristic doublet: a peak at $m/z \approx 173$ (for the ^{35}Cl isotopologue) and a peak at $m/z \approx 175$ (for the ^{37}Cl isotopologue). The intensity ratio of these peaks ($M^+ : M+2^+$) will be approximately 3:1, providing unambiguous evidence for the presence of a single chlorine atom in the molecule.



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Caption: Expected 3:1 isotopic pattern for the molecular ion peak in MS.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π -system of the molecule.

Table 5: UV-Visible Absorption Data

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)	pH	Source
H ₂ O	238.0	13586	11	[1]

| H₂O | 238 | Not Specified | Not Specified |[4] |

Interpretation: The strong absorption at 238 nm is attributed to $\pi \rightarrow \pi^*$ electronic transitions within the highly conjugated nitropyridine aromatic system.[1][4] The position and intensity of this peak are sensitive to solvent polarity and pH, which can affect the protonation state of the amino group and the pyridine nitrogen, thereby altering the electronic structure of the chromophore.

Standard Operating Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Amino-2-chloro-3-nitropyridine** and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Place the sample in a 400 or 500 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **¹H Acquisition:** Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
- **¹³C Acquisition:** Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and reference the TMS peak to 0.00 ppm for ¹H and ¹³C. Integrate the ¹H signals.

FT-IR Spectroscopy Protocol (ATR Method)

- **Background Scan:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR unit.

- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage. Apply pressure using the anvil to ensure good contact.
- **Data Acquisition:** Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI Method)

- **Sample Preparation:** Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a suitable solvent like methanol or acetonitrile.
- **Instrument Setup:** Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).
- **Data Acquisition:** Acquire the spectrum in positive ion mode. The capillary voltage, cone voltage, and desolvation gas temperature should be optimized to maximize the signal of the molecular ion $[M+H]^+$.
- **Data Analysis:** Identify the molecular ion peak and its corresponding isotopic pattern.

UV-Vis Spectroscopy Protocol

- **Sample Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., water, ethanol). Create a series of dilutions to find a concentration that yields an absorbance between 0.1 and 1.0.
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
- **Data Acquisition:** Replace the solvent with the sample solution and record the absorption spectrum over a range of 200-800 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

References

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